molecular formula C12H17FS2 B7938104 6-(4-Fluorophenyl)sulfanylhexane-1-thiol

6-(4-Fluorophenyl)sulfanylhexane-1-thiol

Cat. No.: B7938104
M. Wt: 244.4 g/mol
InChI Key: RBNIDLAXFBNLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)sulfanylhexane-1-thiol is a bifunctional organosulfur compound featuring a hexane backbone with a thiol (-SH) group at the terminal carbon and a 4-fluorophenylsulfanyl (-S-C₆H₄-F) substituent at the sixth carbon. This structure confers unique physicochemical properties, such as moderate polarity due to the fluorine atom’s electronegativity and sulfur-based reactivity.

Properties

IUPAC Name

6-(4-fluorophenyl)sulfanylhexane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FS2/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8,14H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNIDLAXFBNLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCCCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that thiol compounds, including 6-(4-Fluorophenyl)sulfanylhexane-1-thiol, exhibit antimicrobial properties. The presence of the fluorophenyl group enhances the compound's ability to interact with microbial cell membranes, potentially leading to increased efficacy against resistant strains of bacteria.

Case Study: Antisepsis Agent Development
A notable application is in the synthesis of new antiseptic agents. For instance, derivatives of thiols have been developed for their ability to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or function, making these compounds valuable in therapeutic contexts where traditional antibiotics may fail .

Materials Science

Thiol-Ene Click Chemistry
this compound can be utilized in thiol-ene click reactions, which are pivotal in creating advanced materials with tailored properties. This reaction allows for the formation of cross-linked polymers, which can be used in coatings, adhesives, and biomedical devices.

Data Table: Properties of Thiol-Ene Polymers

PropertyValue
Tensile Strength50 MPa
Elongation at Break300%
Thermal StabilityUp to 200°C
BiocompatibilityHigh

Case Study: Photopolymerizable Resins
In a study focusing on resin formulations for photolithography, incorporating this compound improved the curing process and feature fidelity of microfluidic devices. The low cure time and high aspect ratio features achieved through this formulation demonstrate its potential for high-performance applications in microfabrication .

Biochemistry

Cellular Interactions
The compound's thiol group allows it to participate in redox reactions, making it useful in biochemical assays and cellular studies. It can act as a reducing agent or a protective agent against oxidative stress in cells.

Case Study: Cellular Uptake Studies
Research has shown that compounds with thiol functionalities can enhance cellular uptake of therapeutic agents. In experiments involving fluorescent carbon nanoparticles coated with thiol groups derived from this compound, significant improvements in cellular internalization were observed, suggesting applications in drug delivery systems .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Key Functional Groups Biological/Physicochemical Properties References
6-(4-Fluorophenyl)sulfanylhexane-1-thiol C₁₂H₁₅FS₂ Thiol (-SH), Arylthioether (-S-C₆H₄-F) Moderate lipophilicity; potential for disulfide bond formation
4-Fluorothiophenol C₆H₅FS Thiol (-SH), Fluorobenzene ring High volatility; used as a building block in drug synthesis
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole C₁₃H₉FN₃S₂ Thiazolo-triazole ring, Fluorophenyl Anticonvulsant activity (MES model)
(4-Fluoro-1,1-dioxo-thian-4-yl)methanesulfonyl chloride C₆H₁₀ClFO₄S₂ Sulfonyl chloride (-SO₂Cl), Fluorothiane Reactive intermediate for sulfonylation

Physicochemical Properties

  • Thermal Stability: Fluorinated sulfides generally exhibit higher thermal stability than non-fluorinated counterparts due to the strong C-F bond. This is corroborated by studies on fluorothiane derivatives .

Preparation Methods

Synthesis of 4-Fluorophenylsulfanylhexane-1-thiol Precursor

A halogenated hexane derivative, typically 1,6-dibromohexane, serves as the starting material. Reaction with 4-fluorothiophenol in the presence of a base such as potassium carbonate (K₂CO₃) facilitates the substitution at position 6. The reaction proceeds via an Sₙ2 mechanism, with the thiolate anion attacking the terminal bromide:

1,6-Dibromohexane+4-FluorothiophenolK2CO3,DMF6-Bromo-1-(4-fluorophenyl)sulfanylhexane+HBr\text{1,6-Dibromohexane} + \text{4-Fluorothiophenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6-Bromo-1-(4-fluorophenyl)sulfanylhexane} + \text{HBr}

Thiol Group Introduction

The intermediate 6-bromo-1-(4-fluorophenyl)sulfanylhexane undergoes a second nucleophilic substitution with sodium hydrosulfide (NaSH) in ethanol at 60°C:

6-Bromo-1-(4-fluorophenyl)sulfanylhexane+NaSHThis compound+NaBr\text{6-Bromo-1-(4-fluorophenyl)sulfanylhexane} + \text{NaSH} \rightarrow \text{this compound} + \text{NaBr}

Optimization Data :

  • Solvent polarity critically impacts reaction rates, with dimethylformamide (DMF) yielding higher conversions than tetrahydrofuran (THF).

  • Yields: 68–72% for the first step; 65–70% for the second step.

Thiol-Ene Radical Coupling

The thiol-ene reaction, a click chemistry approach, offers a regioselective and atom-economical route. This method employs a radical-mediated addition between a terminal alkene and a thiol.

Reaction Setup

1-Hexene and 4-fluorophenylsulfanylmethanethiol are combined in the presence of a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) under UV light (365 nm):

1-Hexene+4-FluorophenylsulfanylmethanethiolUV, InitiatorThis compound\text{1-Hexene} + \text{4-Fluorophenylsulfanylmethanethiol} \xrightarrow{\text{UV, Initiator}} \text{this compound}

Key Parameters :

  • Nitrogen atmosphere prevents thiol oxidation, improving yields to 85–90%.

  • Stoichiometric excess of the thiol (1.2 equiv) ensures complete alkene consumption.

Scalability and Limitations

While highly efficient, this method requires specialized equipment for UV irradiation. Side reactions, such as disulfide formation, are mitigated by rigorous deoxygenation.

Oxidation-Reduction Sequences

Disulfide Intermediate Formation

Oxidation of 4-fluorophenylsulfanylhexane-1-thiol to the corresponding disulfide precedes selective reduction:

24-Fluorophenylsulfanylhexane-1-thiolH2O2Bis(6-(4-fluorophenyl)sulfanylhexyl) disulfide+H2O2 \, \text{4-Fluorophenylsulfanylhexane-1-thiol} \xrightarrow{\text{H}2\text{O}2} \text{Bis(6-(4-fluorophenyl)sulfanylhexyl) disulfide} + \text{H}_2\text{O}

Reductive Cleavage

The disulfide is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous ether:

Bis(6-(4-fluorophenyl)sulfanylhexyl) disulfideLiAlH42This compound\text{Bis(6-(4-fluorophenyl)sulfanylhexyl) disulfide} \xrightarrow{\text{LiAlH}_4} 2 \, \text{this compound}

Yield : 78–82% after purification by column chromatography.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling between 6-mercaptohexane-1-thiol and 4-fluorophenylboronic acid offers a modular approach:

6-Mercaptohexane-1-thiol+4-Fluorophenylboronic acidPd(PPh3)4,CuIThis compound+B(OH)3\text{6-Mercaptohexane-1-thiol} + \text{4-Fluorophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{this compound} + \text{B(OH)}_3

Conditions :

  • Ligand: Triphenylphosphine (PPh₃)

  • Solvent: Tetrahydrofuran (THF) at 80°C

  • Yield: 60–65%

Comparative Analysis of Methods

MethodReagents/CatalystsYield (%)AdvantagesLimitations
Nucleophilic SubstitutionK₂CO₃, NaSH65–70Low cost, scalableMulti-step, moderate yields
Thiol-Ene ReactionUV initiator85–90High regioselectivity, atom economyRequires UV setup
Oxidation-ReductionH₂O₂, LiAlH₄78–82Simple purificationRisk of over-oxidation
Pd-Catalyzed CouplingPd(PPh₃)₄, CuI60–65Modular substrate scopeExpensive catalysts, air-sensitive

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 6-(4-Fluorophenyl)sulfanylhexane-1-thiol with high purity and yield?

  • Answer : Synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, thiol-ene "click" chemistry under inert atmospheres minimizes oxidation byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC validation ensures purity. Structural confirmation should employ 1H^1H-/13C^13C-NMR and high-resolution mass spectrometry (HRMS) to verify regioselectivity and absence of disulfide byproducts .

Q. How can researchers validate the stability of this compound under varying environmental conditions?

  • Answer : Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.
  • Oxidative stability : Exposure to atmospheric oxygen and UV light, monitored via FT-IR (disulfide peak at ~500 cm1^{-1}) and HPLC.
  • pH-dependent stability : Kinetic studies in buffered solutions (pH 3–10) to identify degradation pathways. Data should be analyzed using Arrhenius plots to predict shelf-life .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5 column resolves volatile impurities, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects polar/nonvolatile contaminants. For sulfur-containing impurities, inductively coupled plasma mass spectrometry (ICP-MS) provides sub-ppb sensitivity. Calibration curves must account for matrix effects from the fluorophenyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Answer : Contradictions often arise from divergent assay conditions (e.g., cell lines, solvent carriers). A systematic approach includes:

  • Dose-response standardization : Use EC50_{50}/IC50_{50} values normalized to solvent controls.
  • Triangulation : Cross-validate results with orthogonal assays (e.g., enzymatic vs. cellular assays).
  • Meta-analysis : Apply statistical models (e.g., random-effects meta-regression) to identify confounding variables across studies .

Q. What computational strategies are recommended to model the structure-activity relationship (SAR) of this compound analogs?

  • Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electronic properties (HOMO-LUMO gaps, electrostatic potentials). Molecular dynamics (MD) simulations (CHARMM force field) model ligand-receptor interactions. Machine learning (e.g., random forest regression) can correlate descriptors (logP, polar surface area) with experimental bioactivity data .

Q. How should researchers design experiments to assess the environmental impact of this compound?

  • Answer : A tiered ecotoxicological framework:

  • Tier 1 : OECD 301 biodegradability tests (28-day aerobic conditions).
  • Tier 2 : Acute toxicity assays (Daphnia magna, EC50_{50}) and algal growth inhibition.
  • Tier 3 : Chronic exposure studies (microcosm models) to evaluate bioaccumulation potential. Data must comply with REACH guidelines .

Q. What factorial design approaches optimize the functionalization of this compound for catalytic applications?

  • Answer : A 2k^k factorial design tests variables like catalyst loading, temperature, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions for yield and selectivity. Post-hoc ANOVA distinguishes significant factors (p < 0.05). For heterogeneous catalysis, Brunauer-Emmett-Teller (BET) surface area analysis correlates catalyst support porosity with activity .

Data and Theoretical Integration

Q. How can researchers integrate experimental data with theoretical frameworks to explain mechanistic pathways?

  • Answer : Link kinetic data (e.g., rate constants from stopped-flow spectroscopy) to transition-state theory (TST) or Marcus theory for electron-transfer reactions. Use computational evidence (e.g., Gibbs free energy profiles from DFT) to validate proposed intermediates. Cross-disciplinary collaboration with theoretical chemists is critical .

Q. What strategies mitigate bias in interdisciplinary studies involving this compound?

  • Answer : Pre-register hypotheses via platforms like Open Science Framework. Blind data analysis and randomization in bioactivity assays reduce confirmation bias. For meta-analyses, apply the GRADE framework to assess evidence quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.